molecular formula C18H11ClFN3O2 B2514618 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1206991-49-2

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Cat. No. B2514618
CAS RN: 1206991-49-2
M. Wt: 355.75
InChI Key: LHNPULKERMXTKT-UHFFFAOYSA-N
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Description

The compound "3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one" is a structurally complex molecule that appears to be related to various research areas, including organic synthesis, crystallography, and pharmacology. The compound's structure suggests it contains a quinolinone core, substituted with a chlorophenyl group and a fluorine atom, which are common features in medicinal chemistry for their potential biological activities .

Synthesis Analysis

The synthesis of related compounds often involves the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as seen in the synthesis of a similar compound, a 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one . Additionally, palladium-catalyzed amination reactions, as described in the synthesis of various substituted isoquinolines, could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within a molecule . The dihedral angles between the rings and the overall conformation of the molecule can significantly influence its biological activity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be explored through local reactivity descriptors, which help identify chemically reactive sites within the molecule. These descriptors are crucial for understanding how the compound might interact with biological targets or undergo further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated using various spectroscopic methods and quantum chemical calculations. Techniques like NMR spectroscopy provide insights into the electronic environment of the atoms, while vibrational analysis can reveal information about the stability and interactions within the molecule. Theoretical calculations, such as density functional theory (DFT), are used to predict properties like hyperpolarizability, molecular electrostatic potential, and thermodynamic properties, which are essential for understanding the behavior of the compound under different conditions .

Scientific Research Applications

Synthesis and Characterization

The compound is part of a broader category of chemicals that include quinoline and oxadiazole derivatives. These substances have been synthesized and characterized to explore their potential applications. For instance, Desai and Dodiya (2014) synthesized a series of quinoline nucleus-containing 1,3,4-oxadiazole derivatives, which were subjected to antimicrobial screening against various bacterial and fungal strains. Their research highlights the compound's role in developing antimicrobial agents through synthesis and characterization processes Desai & Dodiya, 2014.

Antimicrobial Applications

The synthesized compounds, including those similar to the specified chemical, have been extensively evaluated for their antimicrobial efficacy. Kidwai et al. (2000) reported on the synthesis of antibacterial quinolines using microwaves, showcasing the potential of such compounds in combating bacterial infections. Their findings indicate promising antibacterial activity, suggesting the chemical's utility in developing new antimicrobial agents Kidwai et al., 2000.

Anticoccidial Activity

Moreover, research by Mano et al. (1976) on related 1,3,4-oxadiazole derivatives revealed moderate anticoccidial activity. This suggests that compounds within this chemical class, including the specified compound, could offer valuable insights into the development of treatments against coccidiosis, a disease affecting poultry Mano et al., 1976.

properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3O2/c1-23-9-13(16(24)12-8-10(20)6-7-15(12)23)18-21-17(22-25-18)11-4-2-3-5-14(11)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNPULKERMXTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

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